2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of pyrazole, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Derivative Synthesis: Thiophene derivatives can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Materials Science: The electronic properties of the pyrazole and thiophene rings can contribute to the compound’s ability to conduct electricity or absorb light.
Comparison with Similar Compounds
Similar Compounds
2-(4-(N-(2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide: Lacks the thiophene ring, potentially altering its electronic properties.
2-(4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide: Lacks the pyrazole ring, which may affect its biological activity.
2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)ethanol: Contains an ethanol group instead of acetamide, which can influence its solubility and reactivity.
Uniqueness
The combination of pyrazole, thiophene, and sulfonamide groups in 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide makes it unique. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-2-4-15(5-3-14)27(23,24)20-10-16(13-6-9-26-12-13)21-8-1-7-19-21/h1-9,12,16,20H,10-11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJGOQQCAAFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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